N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide is a compound that features a pyrrole ring, a phenyl group, and a propanamide moiety. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide typically involves the condensation of a pyrrole derivative with a phenylpropanamide precursor. One common method is the reaction of 1H-pyrrole with 3-bromopropylamine to form N-(3-(1H-pyrrol-1-yl)propyl)amine, which is then reacted with 3-phenylpropanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the amide moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamine: Similar structure but with an amine group instead of an amide.
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrole ring and the phenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYWPFGMSRWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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